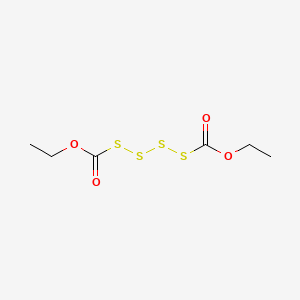
Diethyl tetrasulfane-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl tetrasulfane-1,4-dicarboxylate is an organosulfur compound characterized by the presence of four sulfur atoms in its molecular structure
准备方法
Synthetic Routes and Reaction Conditions
Diethyl tetrasulfane-1,4-dicarboxylate can be synthesized through a multi-step process involving the reaction of diethyl malonate with sulfur monochloride. The reaction typically occurs under controlled conditions, including low temperatures and the presence of a catalyst to facilitate the formation of the tetrasulfane linkage.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
化学反应分析
Types of Reactions
Diethyl tetrasulfane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the tetrasulfane linkage, yielding simpler sulfur-containing compounds.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Various ester derivatives.
科学研究应用
Diethyl tetrasulfane-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfur atoms into molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing sulfur-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of diethyl tetrasulfane-1,4-dicarboxylate involves its ability to interact with various molecular targets through its sulfur atoms. These interactions can lead to the formation of reactive intermediates, which can modify biological molecules such as proteins and nucleic acids. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity.
相似化合物的比较
Similar Compounds
- Diethyl disulfane-1,4-dicarboxylate
- Diethyl trisulfane-1,4-dicarboxylate
- Diethyl pentasulfane-1,4-dicarboxylate
Uniqueness
Diethyl tetrasulfane-1,4-dicarboxylate is unique due to its specific tetrasulfane linkage, which imparts distinct chemical properties compared to its analogs. The presence of four sulfur atoms allows for unique redox behavior and reactivity, making it a valuable compound in various applications.
属性
CAS 编号 |
88766-62-5 |
|---|---|
分子式 |
C6H10O4S4 |
分子量 |
274.4 g/mol |
IUPAC 名称 |
ethyl (ethoxycarbonyltetrasulfanyl)formate |
InChI |
InChI=1S/C6H10O4S4/c1-3-9-5(7)11-13-14-12-6(8)10-4-2/h3-4H2,1-2H3 |
InChI 键 |
UMPQNFJDUAVXFB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)SSSSC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















